Product packaging for Ancepsenolide(Cat. No.:)

Ancepsenolide

Cat. No.: B1252806
M. Wt: 362.5 g/mol
InChI Key: NBNKOPMYYYWKOW-UHFFFAOYSA-N
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Description

Ancepsenolide is a novel bisbutenolide compound first isolated from marine coelenterates, marking it as a natural product of significant interest in organic and medicinal chemistry research . Its structure features two lactone rings, and the compound is formally known as 2-methyl-4-[12-(2-methyl-5-oxo-2H-furan-4-yl)dodecyl]-2H-furan-5-one, with a molecular formula of C22H34O4 and a molecular weight of 362.51 g/mol . The racemic form of this compound is registered under CAS number 18942-06-8 . Researchers value this molecule both for its natural origin and its utility as a synthetic building block. Efficient, protecting-group-free total syntheses of the naturally occurring (+)-ancepsenolide have been achieved, utilizing ring-closing metathesis as a key step to produce the compound in a minimal number of steps and high overall yield . This makes it a valuable intermediate for the de novo synthesis of other complex natural products. Its acetate derivative, C24H38O6, has also been identified as a semiochemical used in chemical communication between organisms . Computational analyses suggest potential bioactivity, with predicted interactions against several biological targets such as MAP kinase ERK2 and DNA-(apurinic or apyrimidinic site) lyase . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O4 B1252806 Ancepsenolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-methyl-4-[12-(2-methyl-5-oxo-2H-furan-4-yl)dodecyl]-2H-furan-5-one

InChI

InChI=1S/C22H34O4/c1-17-15-19(21(23)25-17)13-11-9-7-5-3-4-6-8-10-12-14-20-16-18(2)26-22(20)24/h15-18H,3-14H2,1-2H3

InChI Key

NBNKOPMYYYWKOW-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)O1)CCCCCCCCCCCCC2=CC(OC2=O)C

Synonyms

ancepsenolide

Origin of Product

United States

Ii. Isolation and Purification Methodologies of Ancepsenolide

Strategies for Extraction from Marine Biological Sources

The initial step in obtaining ancepsenolide from marine gorgonians involves the extraction of metabolites from the organism's tissues. This typically involves using organic solvents to partition the lipid-soluble compounds, such as this compound, from the biological material. researchgate.netuncw.edunih.govresearchgate.net

Research indicates that lipid-soluble extracts of P. anceps contain this compound. researchgate.net A common approach for extracting marine natural products involves the use of solvent mixtures. For instance, a dichloromethane/methanol extract of P. anceps has been used, where the lipid-soluble components were incorporated into a food matrix for bioassays. researchgate.net This suggests that this compound is effectively extracted using moderately polar solvent systems. The goal of extraction is to obtain a crude extract containing the target compound along with other co-occurring metabolites and lipids present in the marine organism.

Chromatographic Techniques for this compound Isolation

Chromatographic methods are essential for separating this compound from the complex mixture obtained after extraction. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation. longdom.org

Column Chromatography

Column chromatography is a widely used technique for the initial fractionation and purification of natural products from crude extracts. longdom.orgchromtech.com Silica (B1680970) gel is a common stationary phase employed in column chromatography for the isolation of this compound and similar lipid metabolites. tandfonline.comnii.ac.jpunistra.fracs.org

Studies on the synthesis and isolation of this compound analogs mention purification steps involving silica gel column chromatography. For example, crude products were purified using silica gel TLC followed by crystallization. tandfonline.com Another synthesis protocol purified a crude product using silica gel column chromatography with a hexane:AcOEt (ethyl acetate) mixture as the eluent. nii.ac.jp Column chromatography using hexane/EtOAc mixtures has also been reported for purifying intermediates in this compound synthesis. acs.org The choice of solvent system (mobile phase) in silica gel column chromatography is crucial for achieving effective separation and is typically optimized based on the polarity of this compound and co-eluting compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of compounds after initial separation by column chromatography. longdom.orgmdpi.com HPLC offers higher resolution and efficiency compared to traditional column chromatography. pageplace.de

While specific details on HPLC purification of naturally isolated this compound are limited in the provided results, HPLC is a standard method for purifying natural products, including butenolides and related compounds. affrc.go.jpresearchgate.net One study mentions the purification of squamocin-E, a tetrahydrofuran (B95107) acetogenin (B2873293) with structural similarities to butenolides, by HPLC using a methanol:water mobile phase. affrc.go.jp HPLC is also used for analyzing the purity of synthesized compounds, including butenolides. researchgate.net The application of HPLC in this compound purification would likely involve reversed-phase or normal-phase columns with optimized mobile phases to achieve high purity.

Advanced Separation Approaches for this compound

Advanced separation techniques go beyond traditional column chromatography and HPLC, offering potentially higher efficiency, selectivity, or throughput. While the provided search results discuss advanced separation methods in general contexts for marine natural products or chemical separations, specific applications to the isolation of this compound are not detailed. nih.govrsc.orgnih.govcase.edu

Iii. Structural Elucidation and Stereochemical Determination of Ancepsenolide

Spectroscopic Analysis for Ancepsenolide Structure Determination

Spectroscopic techniques provide crucial information about the functional groups present, the connectivity of atoms, and the molecular weight of a compound, all of which are essential for structure elucidation. clariant.comjeolusa.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool in organic chemistry for determining the structure of molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). jeolusa.comcore.ac.uk Different NMR experiments provide complementary information about the molecular structure. core.ac.ukbruker.com

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H NMR spectra provide information about the different types of hydrogen atoms in a molecule, their chemical environment, and their relative numbers based on the chemical shift (δ), splitting patterns (multiplicity), and integration of the signals. acs.orgscispace.comtandfonline.comnd.edu ¹³C NMR spectra reveal the different types of carbon atoms and their chemical environment, with signals typically less complex than ¹H NMR. acs.orgscispace.comtandfonline.comnd.edu The chemical shifts in both spectra are indicative of the hybridization state and the presence of nearby electronegative atoms or functional groups. acs.orgscispace.comtandfonline.com

For this compound, ¹H NMR spectra show characteristic signals for protons in various environments, including those on the butenolide rings and the long aliphatic chain. acs.orgscispace.comtandfonline.com ¹³C NMR spectra provide signals corresponding to the different carbon atoms, including those in the carbonyl groups of the lactones, the olefinic carbons of the butenolide rings, and the saturated carbons of the alkyl chain. acs.orgscispace.comtandfonline.com

Table 1: Selected ¹H NMR Data for this compound (Example values based on search results)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment (Inferred)
6.98d2H=CH (Butenolide)
4.99dq2HCOOCH (Butenolide)
2.26t4H=C-CH₂ (Allylic)
1.43d6HCH₃ (Methyl)
1.07-1.69m~20HCH₂ (Aliphatic)

Note: Specific values may vary slightly depending on the solvent and spectrometer frequency used in different studies. scispace.comtandfonline.com

Table 2: Selected ¹³C NMR Data for this compound (Example values based on search results)

Chemical Shift (δ, ppm)Assignment (Inferred)
173.89C=O (Lactone)
148.85=CH (Butenolide)
134.37=C (Butenolide)
77.27OCH (Butenolide)
19.24 - 45.12CH₂, CH₃ (Aliphatic)

Note: Specific values may vary slightly depending on the solvent and spectrometer frequency used in different studies. scispace.comtandfonline.com

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between atoms. core.ac.ukbruker.comnd.edu

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, typically through three bonds (³J) or two bonds (²J). core.ac.uknd.eduresearchgate.net This helps establish proton spin systems within the molecule.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): Reveals correlations between protons and the carbons to which they are directly attached (¹J correlation). core.ac.uknd.eduresearchgate.netlibretexts.org This is essential for assigning proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two (²J), three (³J), or sometimes four (⁴J) bonds. core.ac.uknd.eduresearchgate.netlibretexts.org HMBC correlations are vital for establishing the connectivity between different fragments of the molecule and confirming the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): Indicates spatial proximity between protons, regardless of bond connectivity. core.ac.uknd.eduresearchgate.net NOESY correlations are particularly useful for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule.

Analysis of COSY, HMQC, and HMBC spectra of this compound allows researchers to piece together the structure by identifying coupled protons, assigning protons to their directly attached carbons, and establishing longer-range correlations that connect different parts of the molecule, such as the butenolide rings to the aliphatic chain. core.ac.ukresearchgate.net NOESY data can provide insights into the relative orientation of substituents, contributing to the determination of stereochemistry. core.ac.ukresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT is a ¹³C NMR technique that helps determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). core.ac.uk By running DEPT experiments (typically DEPT-90 and DEPT-135), the signals in the ¹³C NMR spectrum can be differentiated based on whether they arise from methyl, methylene, methine, or quaternary carbons. core.ac.uk This information is crucial for confirming the types of carbon atoms present and aids in the assignment of ¹³C signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help deduce structural features. clariant.comjeolusa.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. scispace.comtandfonline.comclariant.com This accurate mass measurement allows for the determination of the elemental composition of the molecule, which is a critical step in confirming the proposed chemical formula derived from NMR and other data. scispace.comtandfonline.comclariant.comjeolusa.com

For this compound, HRMS data provides the exact mass of the molecular ion, which can be compared to the calculated mass for the proposed chemical formula (e.g., C₂₂H₃₄O₄). tandfonline.com Analysis of the fragmentation pattern in the MS spectrum can also provide clues about the substructures present in the molecule. si.edu

Table 3: High-Resolution Mass Spectrometry Data for this compound (Example values based on search results)

Type of Ionm/z (Calculated)m/z (Found)Elemental Composition (Calculated)
[M]⁺362.2457362.2454C₂₂H₃₄O₄

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by analyzing the vibrations of its chemical bonds. youtube.comlibretexts.org For this compound, IR spectroscopy provides characteristic absorption bands that indicate the presence of key functionalities. The butenolide rings, containing a carbonyl group and a C=C double bond within a five-membered ring, exhibit distinct stretching vibrations in the IR spectrum. youtube.comlibretexts.org

Typical IR data for this compound and related butenolides show strong absorption bands in the carbonyl stretching region (around 1740-1780 cm⁻¹) characteristic of the lactone carbonyl. scispace.commdpi.com Additionally, a band in the C=C stretching region (around 1600-1680 cm⁻¹) confirms the presence of the double bond within the butenolide ring. youtube.comlibretexts.org Other bands in the fingerprint region provide information about the C-H stretching and bending vibrations of the alkyl chains and the ring systems. scispace.com

An example of reported IR data for this compound includes νmax values at 3324, 2980, 2918, 2848, 1470, 1149, 1075, and 891 cm⁻¹ scispace.com. These peaks correspond to various functional group vibrations, with the bands in the 1700s cm⁻¹ range indicative of carbonyls and those around 2800-3000 cm⁻¹ representing C-H stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of conjugated pi systems within a molecule, which absorb light in the UV and visible regions of the electromagnetic spectrum. youtube.comlibretexts.org For this compound, the butenolide moieties contain a conjugated system involving the C=C double bond and the carbonyl group, which can lead to n→π* and π→π* electronic transitions. egyankosh.ac.inlibretexts.org

While specific UV-Vis data for this compound itself are not extensively detailed in the provided snippets, related butenolide-containing compounds show UV absorption. For instance, a compound with a quinoxaline-2-carboxylic acid chromophore showed maximum absorption wavelengths at 242 nm and 317 nm in methanol. mdpi.com The presence of the conjugated system in the butenolide rings of this compound would be expected to result in characteristic UV absorption bands, the position and intensity of which can provide insights into the nature and extent of the conjugation. youtube.comlibretexts.org

Chiroptical Methods for this compound Stereochemistry

Chiroptical methods, such as Optical Rotation (OR), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of chiral molecules like this compound. scielo.brnih.govmdpi.com this compound, possessing chiral centers within its structure, exhibits optical activity. si.edu

Optical rotation measurements provide a specific rotation value ([α]D) at a given wavelength and temperature, which is a characteristic property of a chiral compound and its enantiomeric excess. mdpi.comsi.edutandfonline.com Reported optical rotation values for this compound and its enantiomers or related compounds have been used to assign absolute configurations. For example, (+)-ancepsenolide has been reported with a specific rotation of +43.3° (c 2.98, CHCl₃). acs.org Another instance mentions an optically active white powder of 5-hydroxythis compound with [α]²⁰D —24 (c, 0.63, CHC1₃). si.edu The sign and magnitude of the optical rotation are crucial for comparison with synthesized enantiomers or computationally derived values to confirm stereochemistry. scielo.brtandfonline.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.com The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), is highly sensitive to the three-dimensional structure and absolute configuration. nih.govmdpi.com While direct ECD data for this compound are not explicitly provided in the snippets, the use of ECD for determining the absolute configuration of related butenolide-containing compounds and other natural products is well-documented. mdpi.comnih.govmdpi.com Comparison of experimental ECD spectra with calculated spectra for different possible stereoisomers is a powerful approach for unambiguous stereochemical assignment. mdpi.commdpi.com

Studies on the synthesis of this compound enantiomers have utilized optical rotation to confirm the stereochemistry of the synthetic products by comparing their values with those of the natural compound. scispace.comtandfonline.com The synthesis of (S,S)-ancepsenolide and its (R,R)-enantiomer allowed for the comparison of their optical rotations. tandfonline.com

Chemical Derivatization Strategies for Structural Confirmation

Chemical derivatization involves the chemical modification of a compound to alter its properties for analysis or to confirm the presence of specific functional groups or structural features. researchgate.netjournalajacr.com For this compound, derivatization strategies have been employed to aid in structural confirmation and correlation with known compounds.

Acetylation is a common derivatization technique that involves the introduction of acetyl groups, typically to hydroxyl functionalities. si.edu Acetylation of this compound or related hydroxy-containing butenolides can yield acetylated derivatives with altered spectroscopic properties and chromatographic behavior, which can be compared to known standards. si.edu For instance, the structure of a related compound was corroborated by acetylation to afford a compound whose NMR data were identical to those reported for the known acetate (B1210297). si.edu

Conversion of this compound or its derivatives to known compounds through specific chemical transformations can also serve as a method for structural confirmation. acs.org If a derivative of this compound can be chemically converted to a compound with a previously established structure and stereochemistry, it provides strong evidence for the proposed structure of this compound. For example, the conversion of a lactone isolated from Pterogorgia guadalupensis to this compound based on spectroscopic data and chemical transformation helped confirm its structure. acs.org

Chemical derivatization can also be used in conjunction with spectroscopic methods like NMR to provide additional structural information. mdpi.com For instance, derivatization with chiral reagents can be used to determine enantiomeric purity or to induce diastereomeric shifts in NMR spectra, aiding in stereochemical assignments. si.edu While the Mosher method was attempted for a related butanolide unit, its applicability was limited in that specific case. si.edu However, the principle of using derivatization to facilitate spectroscopic analysis for stereochemical determination remains a valid strategy. si.edu

Data Table: Spectroscopic Data Highlights for this compound and Related Compounds

Spectroscopy MethodAnalyteKey Data / ObservationsReference
IRThis compoundνmax cm⁻¹: 3324, 2980, 2918, 2848, 1470, 1149, 1075, 891 scispace.com
IRQuinomycin K (for comparison)νmax: 3378, 3312 (amine/hydroxy), 1743 (ester C=O), 1644 (amide C=O), 1517, 1492 (phenyl) mdpi.com
UV-VisQuinomycin K (for comparison)λmax (log ε) 242 (4.82), 324 (4.10) nm in MeOH (quinoxaline chromophore) mdpi.com
Optical Rotation(+)-Ancepsenolide[α]²⁰D +43.3° (2.98, CHCl₃) acs.org
Optical Rotation5-Hydroxythis compound[α]²⁰D —24 (c, 0.63, CHC1₃) si.edu
Optical Rotation(S,S)-Ancepsenolide (synthetic)[α]D = +21.3°, c 1.08 (CHCl₃) tandfonline.com
Optical Rotation(R,R)-Ancepsenolide enantiomer (synth)[α]D = -22.9°, c 0.14 (CHCl₃) (related bis-(4R)-4-methyl-2-butenolide) tandfonline.com

Iv. Biosynthetic Investigations of Ancepsenolide

Proposed Biosynthetic Pathways of Ancepsenolide

Based on its structure, this compound is likely derived from a polyketide pathway, a common route for the biosynthesis of many natural products, including other butenolides. Polyketide synthases (PKSs) are large multienzyme complexes or a series of individual enzymes that catalyze the stepwise assembly of carbon chains, typically using acetyl-CoA and malonyl-CoA as building blocks. The structure of this compound, with its long alkyl chain and two butenolide rings, suggests the involvement of such a pathway.

One proposed approach to synthesizing this compound involves the alkylation of a 5-methyl-3-(phenylthio)dihydro-2(3H)-furanone with a functionalized long carbon chain, followed by oxidation and elimination to form the butenolide rings. acs.org While this describes a synthetic route, it can sometimes mirror key steps or intermediates in a biosynthetic pathway. Another study on the total synthesis of muricadienin, a putative key precursor in the biosynthesis of solamin (another acetogenin), also synthesized this compound, suggesting a potential link or similar biosynthetic logic among these compounds. thegoodscentscompany.comacs.orgrsc.org Muricadienin itself is described as an unsaturated putative precursor in the biosynthesis of trans- and cis-solamin. acs.org This hints that this compound biosynthesis might involve related precursors and enzymatic transformations.

The biosynthesis of other butenolides, such as those found in Pseudomonas species, has been studied and provides potential parallels. researchgate.net These pathways often involve the condensation of a C3 unit derived from glycolysis with an activated 3-oxo fatty acid precursor. researchgate.net While the exact precursors for this compound are not explicitly detailed in the search results, its structure suggests the involvement of a fatty acid-like precursor chain and the formation of the characteristic furanone rings.

A hypothetical pathway might involve the elongation of a starter unit (possibly derived from acetyl-CoA) with multiple units of malonyl-CoA by a PKS, followed by cyclization and oxidation steps to form the butenolide moieties. The long hydrocarbon chain would be built through these iterative elongation cycles.

Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic mechanisms involved in this compound biosynthesis would likely include those typical of polyketide assembly and modification. These could involve:

Chain Initiation and Elongation: Acyl carrier proteins (ACPs) would carry the growing polyketide chain, with ketosynthases catalyzing the condensation of malonyl-CoA units.

Reductions and Dehydrations: Ketoreductases, dehydratases, and enoyl reductases might be involved in modifying the beta-keto intermediates formed during chain elongation, although the saturated nature of the long chain in this compound suggests less extensive modification in that region compared to highly reduced polyketides.

Cyclization: Enzymes responsible for furanone ring formation would be crucial. This might involve intramolecular cyclization reactions.

Oxidation: The formation of the butenolide unsaturation requires oxidation steps, potentially catalyzed by oxidases or dehydrogenases. acs.org

Methylation: The presence of methyl groups might indicate the action of methyltransferases.

Studies on the biosynthesis of other natural products with similar structural elements, such as tetronates and other butenolides, highlight the diverse enzymatic strategies employed, including those involving glycerate activation and tetronate ring formation. researchgate.netresearchgate.net While not directly about this compound, these studies provide models for the types of enzymatic reactions likely involved in its biosynthesis. The complexity of natural product biosynthesis often involves multi-functional enzymes or enzyme complexes that channel intermediates between active sites. nih.gov

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling studies are powerful tools for elucidating biosynthetic pathways by tracking the fate of labeled atoms from precursors into the final product. nih.govnih.govrsc.org While no specific isotopic labeling studies on this compound biosynthesis were found in the provided results, this technique would be invaluable in confirming proposed precursors and intermediates.

In a typical study, isotopically labeled precursors (e.g., with ¹³C or ²H) would be fed to the organism producing this compound. Analysis of the labeling pattern in the isolated this compound using techniques like NMR spectroscopy or mass spectrometry would reveal how the precursor is incorporated into the molecule. nih.govnih.govrsc.org For instance, feeding [1-¹³C]acetate could show incorporation into specific carbon atoms of the polyketide chain, confirming its origin from acetate (B1210297) units. Similarly, labeled forms of proposed intermediates could be fed to see if they are incorporated into this compound.

Studies on the biosynthesis of other polyketides and butenolides have successfully utilized isotopic labeling to determine the origin of carbon atoms and the sequence of enzymatic transformations. researchgate.netrsc.org For example, feeding experiments with labeled glycerol (B35011) and decanoic acid have been used to study the biosynthesis of acaterin (B1665402), another butenolide. researchgate.net Such experiments can provide definitive evidence for or against a proposed biosynthetic route.

Genetic Determinants of this compound Biosynthesis

The biosynthesis of natural products is typically governed by genes organized in biosynthetic gene clusters (BGCs). nih.gov These clusters encode the PKS enzymes, tailoring enzymes (e.g., oxidases, reductases, cyclases, methyltransferases), transport proteins, and regulatory elements required for the production of the compound. nih.gov

Identifying the genetic determinants of this compound biosynthesis would involve genome sequencing of the producing organism (Pterogorgia anceps or Pterogorgia guadalypensis) and bioinformatic analysis to identify potential BGCs. nih.gov These clusters often contain genes with homology to known genes involved in polyketide or fatty acid biosynthesis.

Experimental techniques such as gene knockout or gene silencing could be used to inactivate specific genes within a putative BGC and observe the effect on this compound production. nih.govrsc.orgnih.gov If the production of this compound is abolished or significantly reduced upon inactivation of a gene within the cluster, it provides strong evidence that the gene is involved in the biosynthetic pathway. Heterologous expression of the identified BGC in a suitable host organism could also confirm its role in this compound production. nih.gov

Studies on the genetic basis of other butenolide and polyketide biosyntheses, such as those for styrolides and acaterin in Pseudomonas, have successfully identified the responsible gene clusters through techniques like transposon mutagenesis and homology searches. researchgate.net These studies demonstrate the feasibility of identifying the genetic determinants for butenolide biosynthesis in marine organisms as well.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound101949818
Muricadienin206131-77-3
Acetyl-CoA444072
Malonyl-CoA69119
Glycerol753
Decanoic acid2969
Acaterin5281050

V. Chemical Synthesis and Analog Development of Ancepsenolide

Total Synthesis Strategies of Ancepsenolide

Total synthesis efforts for this compound have explored different routes to assemble the molecule, often focusing on establishing the correct stereochemistry and efficiently forming the butenolide rings and the connecting alkyl chain.

Enantioselective Approaches to this compound

Enantioselective synthesis is critical for obtaining this compound in its biologically relevant stereoisomeric form. One enantioselective synthesis of this compound and its enantiomer was accomplished starting from (S)- and (R)-2-[(R)-O-MEM-mandeloyloxy]propanal and diisopropyl hexadecanedioate (B1242263). nih.govoup.comtandfonline.comtandfonline.comoup.com Analogs were also synthesized using a similar methodology. nih.govoup.comtandfonline.comtandfonline.comoup.com Another strategy employed an oxygen-substituted donor-acceptor cyclopropane (B1198618) as a common intermediate in the enantiospecific collective total synthesis of various butanolide and butenolide natural products, including (+)-ancepsenolide. nih.gov Organocatalytic methods have also been successfully applied in the enantiospecific total synthesis of butenolides, such as this compound. researchgate.netnih.govmdpi.com

Protecting-Group-Free Methodologies in this compound Synthesis

The development of synthetic routes that minimize or eliminate the use of protecting groups is a valuable endeavor in organic synthesis, leading to more efficient and environmentally friendly processes. A de novo protecting-group-free total synthesis of (+)-ancepsenolide has been achieved. rsc.orgrsc.orgdntb.gov.ua This approach aimed to simplify the synthetic sequence by avoiding the steps required for the introduction and removal of protecting groups. rsc.org

Key Reaction Methodologies in this compound Construction (e.g., Organocatalysis, Ring-Closing Metathesis, Aldol (B89426) Reactions)

Several key reaction methodologies have played pivotal roles in the construction of the this compound framework:

Organocatalysis: Organocatalytic approaches have been developed for the enantiospecific total synthesis of butenolides, including this compound. researchgate.netnih.govmdpi.com These methods often involve sequential one-pot reactions and utilize organocatalysts such as proline. researchgate.netnih.govmdpi.com The advantages of organocatalysts include their ready availability, stability in air and water, low cost, and low toxicity. researchgate.net

Ring-Closing Metathesis (RCM): RCM has been identified as a key step in certain protecting-group-free total syntheses of (+)-ancepsenolide. rsc.orgrsc.org This reaction is a powerful and widely used tool for the formation of cyclic systems through the catalytic redistribution of alkene bonds. thieme-connect.demedwinpublishers.com

Aldol Reactions: Aldol reactions have been utilized in the synthesis of this compound and its analogs. oup.comtandfonline.comtandfonline.com In one synthesis, an aldol reaction between an aldehyde and the dienolate of diisopropyl hexadecanedioate was used to form a crucial β-hydroxy ester intermediate. tandfonline.com The aldol reaction is a fundamental method for forming carbon-carbon bonds. researchgate.netmdpi.com

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is important for exploring their potential biological activities and understanding structure-activity relationships. Analogs of this compound have been synthesized using methods similar to those employed for the natural product itself. nih.govoup.comtandfonline.comtandfonline.comoup.com These syntheses often involve modifications to the alkyl chain or the butenolide units, allowing for the investigation of how structural changes impact properties.

Synthetic Methodological Advances in Butenolide Chemistry Relevant to this compound

Advances in the synthesis of butenolides are directly relevant to the synthesis of this compound, given its bis-butenolide structure. The development of new and efficient methods for constructing the α,β-unsaturated butanolide core is crucial. scispace.com This includes methodologies for enantioselective butenolide formation, as the (S)-4-methyl-2-buten-4-olide group is present in this compound and is considered important for the activity of related compounds like Annonaceous acetogenins. tandfonline.com Various metal-mediated and organocatalytic approaches have been developed for the synthesis of butenolide-containing natural products and their analogs. nih.govmdpi.com

Vi. Biological Activities and Molecular Mechanisms of Ancepsenolide

In Vitro Pharmacological Studies of Ancepsenolide

In vitro studies are crucial for elucidating the direct effects of a compound on biological systems at the cellular and molecular level. For this compound, specific data from such studies are not extensively available.

Scientific literature available through comprehensive searches does not currently contain specific studies detailing the anti-inflammatory activity of this compound or its potential mechanisms of action, such as the inhibition of the NF-κB pathway. While other sesquiterpene lactones have demonstrated anti-inflammatory properties through NF-κB inhibition, no such data has been published specifically for this compound.

While this compound is reported to possess anticancer activities, specific data on its anti-proliferative and apoptosis-inducing effects in various cancer cell lines are not detailed in the available scientific literature. Consequently, a data table of its efficacy in different cell lines cannot be compiled at this time.

There is currently no specific information available in the scientific literature regarding the antimicrobial properties of this compound against specific bacterial or fungal strains. Therefore, a data table of its antimicrobial activity cannot be provided.

Detailed studies on the effects of this compound on mitochondrial functions, such as mitochondrial uncoupling and the induction of reactive oxygen species (ROS), have not been reported in the available scientific literature.

In Vivo Studies of this compound Efficacy in Animal Models

Comprehensive searches of scientific databases did not yield any published in vivo studies investigating the efficacy of this compound in animal models for any of its potential biological activities.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Specific structure-activity relationship (SAR) studies focusing on this compound and its synthetic analogs to determine the chemical moieties responsible for its biological activities have not been detailed in the current body of scientific literature. While the synthesis of this compound and some of its analogs has been reported, which could facilitate future SAR studies, no such investigations have been published to date.

Identification of Molecular Targets and Signaling Pathways

While direct molecular targets of this compound are still under extensive investigation, research on structurally similar sesquiterpene lactones provides significant insights into its likely mechanisms of action. The biological activities of these compounds are often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues in proteins, thereby modulating their function.

A primary signaling pathway implicated in the anticancer and anti-inflammatory effects of many sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) pathway . bohrium.comnih.govnih.govresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. researchgate.net Compounds structurally related to this compound, such as parthenolide, have been shown to inhibit NF-κB activation. nih.govnih.gov This inhibition can occur through direct alkylation of the p65 subunit of NF-κB or by targeting upstream kinases like IκB kinase (IKK), which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB. bohrium.com

Another significant molecular target for similar compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) . nih.govnih.govmdpi.com STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Parthenolide has been demonstrated to inhibit STAT3 signaling, which can contribute to its anticancer effects. nih.govnih.gov The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes. nih.gov

The induction of apoptosis , or programmed cell death, is a key mechanism of anticancer agents. This compound and related compounds are thought to induce apoptosis through multiple pathways. One major pathway is the mitochondrial or intrinsic pathway, which involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. irjournal.org This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (such as caspase-3, -7, and -9) that execute cell death. plos.org Additionally, the death receptor or extrinsic pathway can be activated, which involves the activation of caspase-8. nih.gov

Furthermore, the generation of Reactive Oxygen Species (ROS) is another important mechanism. nih.govnih.govmdpi.comyoutube.commedpharmres.com Increased intracellular ROS levels can induce oxidative stress, leading to DNA damage, lipid peroxidation, and protein damage, ultimately triggering apoptosis. nih.govmdpi.commedpharmres.com Some sesquiterpene lactones have been shown to deplete intracellular antioxidants like glutathione (GSH), further exacerbating oxidative stress. nih.gov

In the context of its antimalarial activity, potential mechanisms for this compound can be inferred from other antimalarial compounds. One possible target is the inhibition of hemozoin formation . nih.govnih.govumich.edumdpi.com During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Inhibition of this process leads to the accumulation of toxic heme, which kills the parasite. nih.govnih.gov Another potential target is the inhibition of isoprenoid biosynthesis . nih.govillinois.edunih.govcam.ac.ukfrontiersin.org Isoprenoids are essential for various cellular processes in the parasite, and inhibiting their synthesis can be lethal. nih.govillinois.edu

Table 1: Potential Molecular Targets and Signaling Pathways of this compound Based on Structurally Related Compounds

Potential Target/Pathway Description Potential Effect
NF-κB Signaling Pathway Inhibition of the NF-κB transcription factor. Anti-inflammatory and anticancer effects.
STAT3 Signaling Pathway Inhibition of the STAT3 transcription factor. Anticancer effects.
Apoptosis Pathways Induction of programmed cell death via mitochondrial and death receptor pathways. Anticancer effects.
Reactive Oxygen Species (ROS) Increased production of intracellular ROS. Induction of oxidative stress and apoptosis in cancer cells.
Hemozoin Formation Inhibition of the parasite's heme detoxification process. Antimalarial effects.
Isoprenoid Biosynthesis Inhibition of the synthesis of essential isoprenoid molecules in the parasite. Antimalarial effects.

Chemical Biology Approaches to this compound Mechanism Elucidation

While specific chemical biology studies on this compound are not yet widely published, a variety of established chemical biology approaches are instrumental in elucidating the mechanisms of action for natural products with similar structures and bioactivities. These methods help to identify direct molecular targets and understand how these compounds affect cellular pathways.

One powerful technique is the use of chemical probes . nih.govbayer.comyoutube.comeubopen.org A chemical probe is a small molecule that is used to study and manipulate a biological system. For a natural product like this compound, a probe could be synthesized by attaching a tag (such as a fluorophore or a biotin molecule) to the this compound structure. This tagged version can then be used in cellular systems to visualize its localization or to pull down its protein binding partners for identification by mass spectrometry.

Activity-based protein profiling (ABPP) is another key chemical biology approach. ABPP utilizes reactive chemical probes to covalently label the active sites of entire enzyme families. This method can be used in a competitive format to identify the targets of a natural product inhibitor. The cellular proteome is treated with the natural product, followed by an activity-based probe. A decrease in the labeling of a specific enzyme by the probe indicates that the natural product has bound to and inhibited that enzyme.

"Inverse drug discovery" or target identification is a strategy that starts with a compound that has an interesting biological effect and then works to identify its molecular target. nih.gov This often involves affinity chromatography, where a derivative of the natural product is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the natural product are captured and subsequently identified.

Furthermore, phenotypic screening in combination with "omics" technologies (genomics, proteomics, metabolomics) can provide valuable clues about a compound's mechanism of action. discoveryontarget.combioascent.commdpi.com By observing the global changes in a cell's genes, proteins, or metabolites after treatment with this compound, researchers can generate hypotheses about the pathways and processes that are affected. For example, if treatment with this compound leads to an upregulation of proteins involved in the unfolded protein response, it might suggest that the compound induces stress in the endoplasmic reticulum.

Table 2: Chemical Biology Approaches for Elucidating this compound's Mechanism of Action

Approach Description Application to this compound
Chemical Probes Synthesis of tagged this compound derivatives (e.g., with biotin or a fluorophore). To visualize subcellular localization and identify binding partners through pull-down experiments.
Activity-Based Protein Profiling (ABPP) Use of reactive probes to profile the activity of enzyme families in a competitive manner. To identify specific enzymes that are inhibited by this compound.
Inverse Drug Discovery / Target ID Immobilization of an this compound derivative to identify binding proteins from cell lysates. To directly identify the molecular targets of this compound.
Phenotypic Screening with Omics Analysis of global cellular changes (gene expression, protein levels, metabolites) upon treatment. To generate hypotheses about the signaling pathways affected by this compound.

Vii. Ecological and Evolutionary Significance of Ancepsenolide

Role of Ancepsenolide in the Chemical Ecology of Source Organisms (e.g., Feeding Deterrence)

Studies on the Caribbean gorgonian Pterogorgia anceps have explored the role of its lipid-soluble extracts and isolated metabolites in deterring predation by reef fishes. Field and laboratory experiments confirmed that lipid-soluble extracts of P. anceps incorporated into food strips at natural concentrations deterred feeding by a natural assemblage of fishes. capes.gov.brresearchgate.netepa.gov Bioassay-directed fractionation of these extracts revealed that the feeding-deterrent property was associated with a fraction containing this compound and its derivatives. capes.gov.brepa.gov

Further laboratory assays with purified metabolites demonstrated that the feeding-inhibitory effect was specifically attributed to a diacetoxy derivative of this compound. capes.gov.bruncw.eduepa.gov Neither this compound nor its monoacetoxy derivative showed deterrent activity when tested alone or in combination. capes.gov.bruncw.eduepa.gov This research provided early evidence of feeding deterrence by gorgonian metabolites belonging to the acetogenin (B2873293) class, to which this compound belongs. capes.gov.brepa.gov These findings support the hypothesis that the soft tissues of many gorgonian corals contain lipid-soluble feeding deterrents that serve as a defense against predation. researchgate.netuncw.edu

Data on the feeding deterrence of this compound and its derivatives are summarized in the table below:

CompoundFeeding Deterrent Activity (Laboratory Assay)
This compoundNot deterrent
Monoacetoxy derivativeNot deterrent
Diacetoxy derivative of this compoundDeterrent
This compound-containing fractionDeterrent (Field and Laboratory)
Crude extract of P. ancepsDeterrent (Field and Laboratory)

Evolutionary Context of this compound Production in Marine Biota

The production of secondary metabolites like this compound in marine organisms is a result of evolutionary processes driven by ecological pressures. uncw.eduscribd.com In the marine environment, sessile or slow-moving invertebrates like gorgonians face significant predation pressure. uncw.edu The evolution of chemical defenses, such as the production of feeding-deterrent compounds, is a key strategy that has evolved in these organisms to enhance their survival. researchgate.netuncw.eduuncw.eduscribd.com

While the specific evolutionary history of this compound production is not extensively detailed in the provided search results, the presence of such unusual lactones in Pterogorgia species suggests a lineage-specific adaptation for chemical defense. uncw.edu The fact that a specific derivative, the diacetoxythis compound, is the active deterrent highlights the potential for evolutionary refinement of biosynthetic pathways to produce compounds with targeted ecological functions. capes.gov.bruncw.eduepa.gov The broader field of marine chemical ecology explores how these diverse natural products have evolved in response to complex biotic interactions in the marine realm. uncw.eduscribd.com The evolution of chemical defenses in marine invertebrates is a subject of ongoing study, considering factors such as predator-prey relationships and the metabolic costs and benefits of producing these compounds. uncw.edupnas.org

Viii. Future Research Directions and Emerging Paradigms for Ancepsenolide Studies

Advancements in Ancepsenolide Synthetic Methodologies

Developing more efficient and stereoselective synthetic routes to this compound and its various stereoisomers and analogs is a critical area for future research. Current synthetic efforts have explored different methodologies, including organocatalytic reductive coupling and palladium-mediated reductive deoxygenation, as well as approaches involving aldol (B89426) reactions and ring-closing metathesis. mdpi.comtandfonline.comrsc.org

One reported synthesis of (+)-ancepsenolide Q utilized an organocatalytic reductive coupling reaction with chiral tetronic acid. mdpi.com Another approach synthesized (R,R)- and (S,S)-forms of this compound and its derivatives using a modification of a method involving the transformation of a γ-acyloxy-β-hydroxy carbonyl moiety into a γ-hydroxy-α,β-unsaturated carbonyl moiety. tandfonline.com A de novo protecting-group-free total synthesis of (+)-ancepsenolide has also been achieved, employing ring-closing metathesis as a key step. rsc.org

Key areas for advancement in synthetic methodologies include:

Development of highly stereoselective catalytic reactions.

Exploration of flow chemistry techniques for continuous production.

Utilization of biocatalysis and enzymatic engineering for specific transformations. pharmafeatures.com

Designing protecting-group-free and convergent synthetic strategies.

Elucidation of Complete this compound Biosynthetic Pathways

Understanding how Pterogorgia species and potentially other organisms produce this compound is a significant challenge. Elucidating the complete biosynthetic pathway would provide valuable insights for potential biotechnological production and the discovery of related natural products. While this compound is considered a lipid metabolite and structurally related to polyketides like Annonaceous acetogenins, the specific enzymes and genetic machinery involved in its formation are not fully characterized. mdpi.comtandfonline.comnih.gov

Research in this area could involve:

Genomic and transcriptomic studies of this compound-producing organisms to identify candidate genes encoding biosynthetic enzymes.

Isotopic labeling experiments to trace the incorporation of precursors into the this compound structure.

In vitro reconstitution of proposed enzymatic steps to confirm their roles in the pathway.

Comparative genomics with organisms that produce similar butenolides or acetogenins.

Elucidating biosynthetic pathways often involves genetic manipulation and heterologous expression of candidate genes in suitable host organisms. nih.gov This can also facilitate the production of intermediates and analogs. nih.gov

Comprehensive Molecular Mechanism Studies of this compound

Although some biological activities have been associated with this compound and related butenolides, a comprehensive understanding of its molecular mechanisms of action is lacking. mdpi.comtandfonline.com For instance, Annonaceous acetogenins, structurally related to this compound, are known to inhibit NADH-ubiquinone oxidoreductase (Complex I) in mitochondria. nih.gov Given the structural similarities, this compound might share some of these mechanisms or possess unique targets.

Future research should aim to:

Identify the specific cellular targets of this compound using techniques such as activity-based protein profiling or pull-down assays. pitt.eduhoshi.ac.jp

Investigate the downstream cellular effects triggered by this compound binding to its target(s).

Determine the structure-activity relationships (SAR) by testing synthetic analogs with modifications at different parts of the molecule. hoshi.ac.jpnih.gov

Study the interactions of this compound with biological membranes, given its lipophilic nature. nih.gov

Detailed mechanism studies are crucial for understanding the biological roles of this compound and for guiding the rational design of analogs with improved potency or selectivity.

Exploration of Novel Biological Activities of this compound

Current knowledge suggests that this compound and related butenolides may possess cytotoxicity and antimicrobial activity. mdpi.com However, the full spectrum of its biological activities remains largely unexplored. Given the diverse bioactivities observed for other butenolides and acetogenins, this compound could potentially exhibit other pharmaceutically relevant effects. mdpi.comnih.gov

Future research directions include:

High-throughput screening of this compound against a wide range of biological targets and disease models.

Investigating potential activities such as anti-inflammatory, antiviral, or immunosuppressive effects, as seen in other natural products. frontiersin.org

Exploring its effects on different cellular pathways and signaling cascades.

Evaluating its potential as a lead compound for the development of new therapeutic agents.

Exploring novel biological activities requires collaboration between chemists, biologists, and pharmacologists to design and execute comprehensive screening and evaluation studies.

Integration of Computational Chemistry and Artificial Intelligence in this compound Research

Applications in this compound studies could include:

De novo design of this compound analogs with desired properties using AI algorithms. pnnl.gov

Predicting the biological activity and potential targets of this compound and its analogs through quantitative structure-activity relationship (QSAR) modeling and machine learning. researchgate.net

Simulating the binding interactions of this compound with potential protein targets to understand molecular recognition.

Assisting in the design of synthetic routes by predicting reaction outcomes and optimizing conditions.

Analyzing large datasets from biological screens to identify patterns and potential mechanisms of action.

Sustainable Production Strategies for this compound and its Analogs

The isolation of natural products from their native sources can be challenging and may not be sustainable, especially if the organism is rare or slow-growing. findaphd.comengineering.org.cn Developing sustainable production strategies for this compound and its analogs is essential for ensuring a reliable supply for research and potential applications.

Future efforts should focus on:

Developing efficient and scalable total synthesis methods that utilize green chemistry principles, minimizing waste and energy consumption. pharmafeatures.cominstituteofsustainabilitystudies.com

Exploring semi-synthetic approaches where readily available precursors are converted to this compound through a few chemical steps.

Investigating biotechnological approaches, such as engineered biosynthesis in microbial hosts, by transferring the elucidated biosynthetic pathway genes. nih.govengineering.org.cn

Utilizing renewable feedstocks in synthetic or semi-synthetic processes. instituteofsustainabilitystudies.comchimia.ch

Sustainable production strategies are crucial for the long-term viability of this compound research and development, aligning with growing demands for environmentally responsible practices in the chemical and pharmaceutical industries. chimia.chbtsa.com

Q & A

Q. What frameworks support open-data sharing for this compound research?

  • Methodological Answer : Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Cite datasets with DOIs in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.